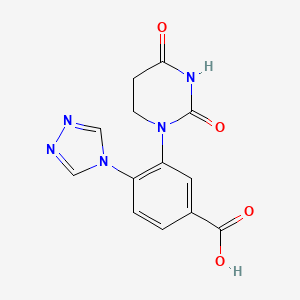
Methyl 3-hexyl-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with methyl 3-methyloxirane-2-carboxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The product is then purified using distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring to form various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and amines
Aplicaciones Científicas De Investigación
Methyl 3-hexyl-3-methyloxirane-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of Methyl 3-hexyl-3-methyloxirane-2-carboxylate involves the opening of the epoxide ring by nucleophiles. This reaction can be catalyzed by acids or bases, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with enzymes that catalyze epoxide ring-opening reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate
- 2-Oxiranecarboxylic acid, 3-hexyl-3-methyl-, methyl ester
Uniqueness
Methyl 3-hexyl-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
methyl 3-hexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-8-11(2)9(14-11)10(12)13-3/h9H,4-8H2,1-3H3 |
Clave InChI |
ANRPIHXMTGIZNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C(O1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


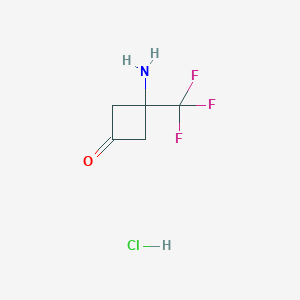

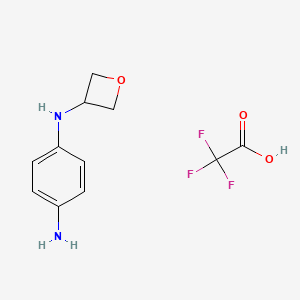
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
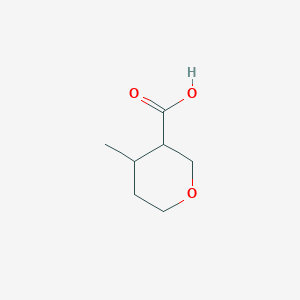
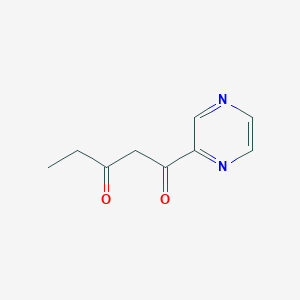
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
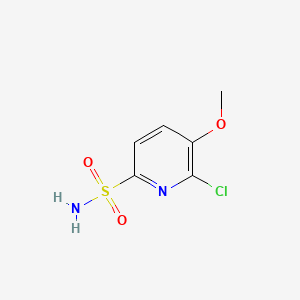
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
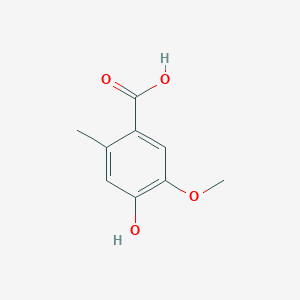
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
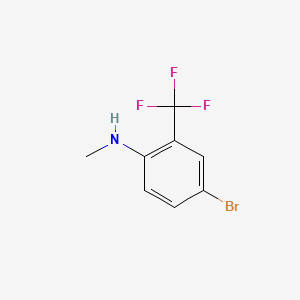
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
